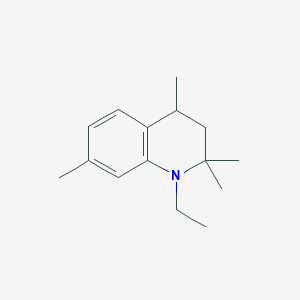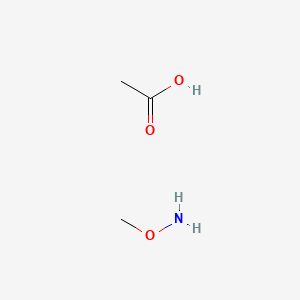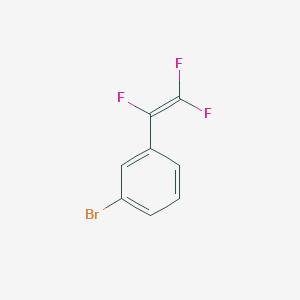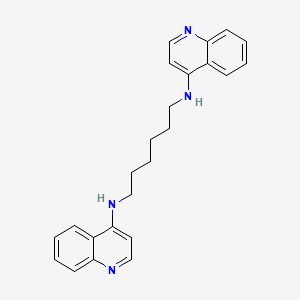![molecular formula C18H18Cl2N2O2 B14616214 N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide CAS No. 57046-03-4](/img/structure/B14616214.png)
N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide is an organic compound characterized by its biphenyl structure with chlorine and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide typically involves the reaction of 5,5’-dichloro-4,4’-dimethylbiphenyl with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dichlorobenzidine: Another biphenyl derivative with chlorine substituents.
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one: A compound with similar chlorine and methyl groups but different core structure.
Uniqueness
N,N’-(5,5’-Dichloro-4,4’-dimethyl[1,1’-biphenyl]-2,2’-diyl)diacetamide is unique due to its specific biphenyl structure and the presence of both chlorine and acetamide groups
Eigenschaften
CAS-Nummer |
57046-03-4 |
|---|---|
Molekularformel |
C18H18Cl2N2O2 |
Molekulargewicht |
365.2 g/mol |
IUPAC-Name |
N-[2-(2-acetamido-5-chloro-4-methylphenyl)-4-chloro-5-methylphenyl]acetamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-9-5-17(21-11(3)23)13(7-15(9)19)14-8-16(20)10(2)6-18(14)22-12(4)24/h5-8H,1-4H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
VMKUOTZSBOKQDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C2=C(C=C(C(=C2)Cl)C)NC(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



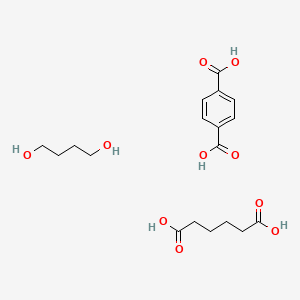
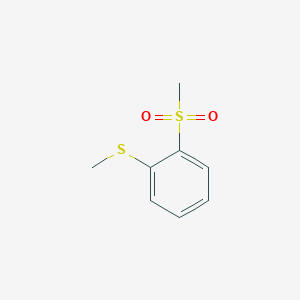
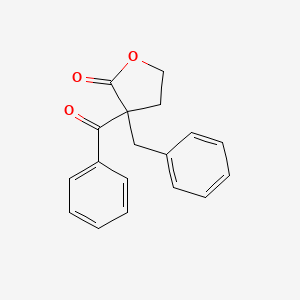
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
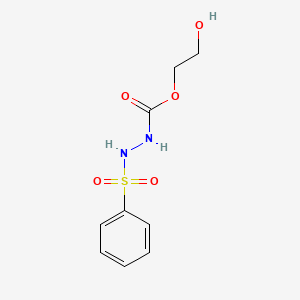
![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)

![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
